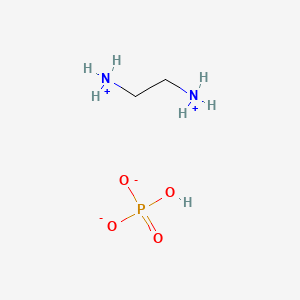

Ethylenediammonium hydrogen phosphate

Description

Hydrothermal Synthesis Approaches for Ethylenediammonium Hydrogen Phosphate (B84403)

Hydrothermal synthesis is a prevalent method for the preparation of crystalline phosphate materials, including those incorporating ethylenediammonium cations. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel such as a Teflon-lined autoclave. The use of ethylenediamine (B42938) in these reactions often serves a dual purpose: as a reactant that becomes incorporated into the final structure and as a structure-directing agent or template.

In a typical hydrothermal synthesis of an ethylenediammonium-containing metal phosphate, a mixture of a metal source (e.g., metal powder or salt), phosphoric acid, ethylenediamine, and water is heated. For instance, the synthesis of a mixed-valence titanium phosphate, TiIIITiIV(HPO4)4·C2N2H9·H2O, involves heating a mixture of titanium powder, phosphoric acid, boric acid, and ethylenediamine at 225 °C for two days acs.org. Similarly, a new ethylenediammonium intercalated vanadyl phosphate has been synthesized by reacting V2O5, a metal powder, H3PO4, and ethylenediamine in a Teflon-lined reactor at 180°C for 10 hours ias.ac.in. In these syntheses, the ethylenediammonium cations are found to occupy cavities or interlayer spaces within the inorganic phosphate framework ias.ac.inacs.org.

The conditions of the hydrothermal reaction, such as temperature, reaction time, and the molar ratios of the reactants, are critical parameters that influence the final product's structure and composition. The resulting crystalline products are typically recovered by filtration, washed with deionized water and organic solvents like ethanol or acetone, and then dried at room temperature acs.org.

| Compound | Metal Source | Phosphorus Source | Temperature (°C) | Reaction Time | Reference |

|---|---|---|---|---|---|

| TiIIITiIV(HPO4)4·C2N2H9·H2O | Titanium powder | Phosphoric acid | 225 | 2 days | acs.org |

| Ethylenediammonium intercalated vanadyl phosphate | V2O5 | H3PO4 | 180 | 10 hours | ias.ac.in |

Solution-Based Crystallization Techniques

Solution-based crystallization is a straightforward and widely used method for preparing salts like ethylenediammonium hydrogen phosphate. This technique typically involves the reaction of an acid and a base in a suitable solvent, followed by crystallization of the product. The crystallization can be induced by cooling the solution, evaporating the solvent, or by the addition of a non-solvent.

A representative example of this method is the synthesis of ethylenediammonium sulfate, a structurally related compound. In this process, ethylenediamine is reacted with concentrated sulfuric acid in an ethanol solution. The reaction is highly exothermic and requires careful temperature control, often achieved by carrying out the reaction in an ice bath. As the product forms, the viscosity of the reaction mixture increases, and additional solvent may be added. The ethylenediammonium sulfate precipitates from the solution and is then isolated by vacuum filtration, washed with ethanol and ether, and dried. For purification and the growth of larger crystals, a saturated solution of the crude product can be prepared in warm distilled water, which is then allowed to cool slowly rsc.org. This general approach can be adapted for the synthesis of this compound by substituting sulfuric acid with phosphoric acid.

The key to successful solution-based crystallization is the control of parameters such as reactant concentrations, temperature, and the rate of cooling or solvent evaporation, all of which influence the crystal size, morphology, and purity of the final product.

Solid-State Reaction Pathways

Solid-state synthesis, including mechanochemical methods, offers a solvent-free alternative for the preparation of phosphate materials. These methods involve the direct reaction of solid reactants, often at elevated temperatures or under mechanical stress. Mechanochemical synthesis, in particular, utilizes mechanical energy, such as grinding or milling, to induce chemical reactions.

A plausible solid-state route for this compound could involve the mechanochemical reaction of a solid ethylenediammonium salt with a solid phosphate source. This approach could potentially lead to the formation of the desired product with unique structural and material properties compared to those obtained from solution-based methods.

Reaction Mechanisms and Kinetic Studies in Synthesis

The formation of this compound in solution is primarily an acid-base neutralization reaction. Ethylenediamine, a weak base, reacts with phosphoric acid, a triprotic acid, to form a salt. The stoichiometry of the reaction determines whether the dihydrogen phosphate, monohydrogen phosphate, or phosphate salt is formed.

Kinetic studies on the precipitation of similar compounds, such as diammonium hydrogen phosphate, have been conducted using techniques like microcalorimetry. These studies reveal that the reaction proceeds through different stages, and the thermogenesis curves can show multiple peaks corresponding to different reaction steps researchgate.net. The rate of reaction is influenced by factors such as reactant concentrations, temperature, and stirring speed researchgate.net.

In the context of polyurea synthesis, the reaction kinetics of ethylenediamine with other reactants have been studied. For example, the acetylation of ethylenediamine with glacial acetic acid in the presence of phosphoric acid has been investigated to synthesize a less reactive chain extender for polyureas. The kinetics of the subsequent curing process were found to follow a second-order kinetic mechanism with an apparent activation energy of 36.81 kJ·mol-1 scientific.netresearchgate.net. While not directly on the synthesis of this compound, these studies provide insights into the reactivity of ethylenediamine and the types of kinetic analyses that can be applied to its reactions.

Role of Ethylenediamine as a Structure-Directing Agent or Template

In the synthesis of inorganic-organic hybrid materials, particularly metal phosphates, ethylenediamine often plays a crucial role as a structure-directing agent or template. The ethylenediamine molecule, in its protonated form (ethylenediammonium cation), can direct the assembly of the inorganic framework around it, leading to the formation of specific crystal structures with channels or cavities.

Numerous studies on the hydrothermal synthesis of metal phosphates have demonstrated this templating effect. For example, in the synthesis of various vanadyl phosphates, ethylenediamine molecules are found as diprotonated or monoprotonated cations in the cavities of the inorganic structure, interacting with the host lattice through hydrogen bonding ias.ac.in. Similarly, in the synthesis of a mixed-valence titanium phosphate, the ethylenediammonium cation is incorporated into the crystal structure acs.org. The size, shape, and charge of the ethylenediammonium cation influence the architecture of the resulting inorganic framework. Upon calcination at high temperatures, the organic template can be removed, often leaving behind a porous inorganic material with a structure that is a replica of the templated framework acs.org.

The templating role of organic amines is a general phenomenon in the synthesis of open-framework metal phosphates, and ethylenediamine is a commonly used template due to its size, charge, and ability to form hydrogen bonds mdpi.com.

Synthesis of Derivatives and Related Phosphates

The synthetic principles involving ethylenediamine and phosphoric acid can be extended to the preparation of a wide range of derivatives and related phosphate materials. These include other metal phosphates templated by ethylenediamine, as well as flame-retardant compositions.

For instance, various transition-metal phosphites have been synthesized using amine templates, where the amine directs the formation of one-, two-, or three-dimensional extended networks researchgate.net. The reaction of ethyleneamines with phosphoric acid, polyphosphoric acid, or pyrophosphoric acid is also employed to produce flame-retardant compositions google.comgoogle.com. The pH of the reaction mixture is a critical parameter in determining the properties of the final product google.com.

Furthermore, ethylenediamine has been used in the synthesis of α-P-modified nucleoside diphosphates, where an intramolecular nucleophilic attack by an amino group is a key step in the synthetic pathway.

The versatility of ethylenediamine as a building block and a structure-directing agent allows for the synthesis of a diverse array of phosphate-based materials with tailored properties for various applications.

Structure

2D Structure

Properties

IUPAC Name |

2-azaniumylethylazanium;hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.H3O4P/c3-1-2-4;1-5(2,3)4/h1-4H2;(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFDBVJMDCMTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])[NH3+].OP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H11N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52657-34-8 | |

| Details | Compound: 1,2-Ethanediamine, phosphate (1:1) | |

| Record name | 1,2-Ethanediamine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52657-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

158.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14852-17-6, 85408-23-7, 52657-34-8 | |

| Record name | Ethylenediamine, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14852-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, reaction products with ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85408-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediammonium hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052657348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediammonium hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Structural Analysis

Single Crystal X-ray Diffraction Studies and Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, researchers can construct a three-dimensional model of the electron density within the crystal, and from this, infer the positions of individual atoms and the bonds between them.

Studies on ethylenediammonium hydrogen phosphate (B84403), with the chemical formula (H₃NCH₂CH₂NH₃)HPO₄, have successfully determined its crystal structure. The compound crystallizes in the monoclinic system. researchgate.net The specific space group has been identified as P2₁/c . researchgate.net This space group designation provides crucial information about the symmetry elements present within the crystal lattice, indicating a center of symmetry, a two-fold screw axis, and a glide plane.

The unit cell is the fundamental repeating unit that builds up the entire crystal. For ethylenediammonium hydrogen phosphate, the dimensions and angle of this monoclinic unit cell have been precisely measured. The lattice parameters are reported as follows:

a = 10.209(1) Å

b = 7.891(1) Å

c = 8.039(1) Å

β = 92.138(9)°

The volume (V) of the unit cell is 647.2(2) ų, and each unit cell (Z) contains 4 formula units. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂H₁₁N₂O₄P | |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.209(1) | researchgate.net |

| b (Å) | 7.891(1) | researchgate.net |

| c (Å) | 8.039(1) | researchgate.net |

| β (°) | 92.138(9) | researchgate.net |

| Volume (ų) | 647.2(2) | researchgate.net |

| Z | 4 | researchgate.net |

The crystal structure is composed of two distinct ions: the ethylenediammonium dication [(H₃NCH₂CH₂)NH₃]²⁺ and the hydrogen phosphate anion [HPO₄]²⁻.

The hydrogen phosphate anion typically adopts a tetrahedral geometry, with the phosphorus atom at the center bonded to four oxygen atoms. Three of these oxygen atoms carry a partial negative charge, while one is bonded to a hydrogen atom. The P-O bond distances in such phosphate groups are generally around 1.53 Å.

Intermolecular Interactions and Supramolecular Architecture

The structure of this compound is characterized by an extensive three-dimensional network of hydrogen bonds. researchgate.net These bonds form between the hydrogen atoms of the ethylenediammonium cation (the donors) and the oxygen atoms of the hydrogen phosphate anion (the acceptors).

N–H⋯O bonds are the most significant interactions, where the hydrogen atoms of the -NH₃⁺ groups on the cation form strong, charge-assisted hydrogen bonds with the oxygen atoms of the HPO₄²⁻ anions.

O–H⋯O bonds also play a crucial role, linking the hydrogen phosphate anions to each other. The hydrogen atom on one HPO₄²⁻ ion forms a bond with an oxygen atom on an adjacent phosphate ion, contributing to the formation of chains or layers within the anionic framework.

This robust network of hydrogen bonds effectively links all the constituent ions, resulting in a stable, three-dimensional supramolecular architecture.

A specific Hirshfeld surface analysis for this compound is not prominently available in the reviewed literature. However, this modern computational tool offers powerful insights into intermolecular interactions in crystalline materials and is worth describing in this context.

Hirshfeld surface analysis is a method used to partition crystal space and visualize the intermolecular interactions experienced by a molecule within its crystalline environment. The surface is generated based on the electron distribution of the molecule, and it can be color-mapped with various properties. A common mapping is the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or more distant contacts.

Derived from the Hirshfeld surface, a 2D fingerprint plot provides a quantitative summary of all intermolecular interactions. This plot is a histogram of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of interactions (e.g., H···H, O···H/H···O, C···H/H···C) appear as distinct patterns on the plot, and the percentage contribution of each interaction type to the total crystal packing can be calculated. For a compound like this compound, the fingerprint plot would be expected to show prominent, sharp spikes corresponding to the strong N–H⋯O and O–H⋯O hydrogen bonds, quantitatively confirming their dominant role in the crystal structure.

Formation of One-, Two-, and Three-Dimensional Networks

The ability of the hydrogen phosphate group to act as a hydrogen bond donor and acceptor, combined with the two cationic centers of the ethylenediammonium ion, allows for the construction of networks of varying dimensionalities. While the simple this compound salt is a discrete ionic compound, its constituent ions are fundamental building blocks in more complex hybrid inorganic-organic materials.

One-Dimensional (1D) Networks: In some hybrid compounds, the inorganic components form chains that are linked by the organic cations. For instance, in catena-poly[ethylenediammonium [indate(III)-di-μ-hydrogenphosphato(V)-μ-hydroxido] monohydrate], the structure consists of isolated inorganic chains of [In(HPO4)2(OH)] running along the b-axis. nih.gov These chains are built from corner-sharing InO₄(OH)₂ octahedra and PO₃OH tetrahedra. The ethylenediammonium cations are situated between these chains, providing structural cohesion through N-H···O hydrogen bonds. nih.gov A similar one-dimensional arrangement is observed in an iron phosphate, (C2N2H10)Fe(HPO4)2(OH)·H2O, which also features inorganic chains held together by the ethylenediammonium cations. researchgate.net

Two-Dimensional (2D) Networks: Layered structures are common in related materials. In poly[ethylenediammonium [tris[μ3-hydrogenphosphato(2−)]dicadmium] monohydrate], an anionic inorganic layer with the formula [Cd2(HPO4)3]2− is formed parallel to the ab plane. nih.gov These layers are constructed from edge-sharing CdO₆ octahedra that form infinite chains, which are then linked by CdO₅ and PO₄ polyhedra. The ethylenediammonium cations and water molecules reside between these inorganic sheets, linking them via N-H···O and O-H···O hydrogen bonds to form the complete crystal structure. nih.gov The formation of two-dimensional pseudo-honeycomb-like supramolecular architectures from H₂PO₄⁻ anions is a known motif in various dihydrogen phosphate salts. researchgate.net Another example is the layered iron phosphate (C2N2H10)Fe2(PO4)2(OH)2, where ethylenediammonium cations separate the 2D inorganic sheets. researchgate.net

Crystal Packing and Solid-State Assembly

The solid-state assembly of this compound analogues is governed by a hierarchy of intermolecular interactions, dominated by strong hydrogen bonds.

The crystal structure is primarily stabilized by a network of N-H···O hydrogen bonds between the ammonium (B1175870) groups of the ethylenediammonium dication and the oxygen atoms of the hydrogen phosphate anions. nih.gov These interactions are crucial for the cohesion of the crystal lattice, linking the organic and inorganic components into the one-, two-, or three-dimensional networks described previously. nih.govnih.gov

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Ref. |

|---|---|---|---|---|---|

| Ethylenediammonium Cadmium Hydrogen Phosphate Hydrate | {(C₂H₁₀N₂)[Cd₂(HPO₄)₃]·H₂O}ₙ | Monoclinic | P2₁/n | a = 6.8203, b = 9.5731, c = 21.9302, β = 90.274 | nih.gov |

| Ethylenediammonium Fluorotrioxophosphate (at 150 K) | H₃NCH₂CH₂NH₃²⁺·FPO₃²⁻ | Orthorhombic | Pca2₁ | a = 8.8753, b = 7.5029, c = 9.5587 | iucr.org |

Polymorphism and Structural Phase Transformations

While polymorphism has not been extensively documented for simple this compound, related compounds exhibit interesting phase transition behaviors that suggest its potential.

Studies on other ammonium salts, such as ammonium hypodiphosphates, show that structural phase transitions are often linked to the dynamics of the cation and the reorganization of the hydrogen-bond network. nih.gov One polymorph of monoammonium hypodiphosphate undergoes an order-disorder phase transition related to the ordering of the ammonium cations. nih.gov Such mechanisms, involving changes in cation dynamics or shifts in the hydrogen bonding scheme upon heating or cooling, are plausible for this compound as well.

| Compound | Transition Type | Transition Temperature (K) | Observation | Ref. |

|---|---|---|---|---|

| Ethylenediammonium Fluorotrioxophosphate | Reversible, glass-like | 197 ± 2 | The transition is observed, but the crystal structures above and below the transition temperature are similar. | iucr.org |

Disorder Phenomena within Crystal Structures

Disorder is a relatively common feature in the crystal structures of complex salts containing flexible cations or solvent molecules.

Solvent Disorder: In hydrated structures, water molecules can be disordered over multiple positions. For example, in (C2H10N2)[In(HPO4)2(OH)]·H2O, the water molecule is disordered with site-occupation factors of 0.7 and 0.3 for the two positions. nih.gov

Cation Disorder: The ethylenediammonium cation itself can exhibit disorder. In the three-dimensional iron phosphate [C2N2H10]2[Fe5F4(PO4)(HPO4)6], the ethylenediamine (B42938) molecules located within the structural channels are disordered. researchgate.net This type of disorder can be static, where the cation occupies different orientations in different unit cells, or dynamic, where it reorients over time.

Dynamic Disorder and Phase Transitions: The "glass-like" phase transition observed in ethylenediammonium fluorotrioxophosphate is indicative of dynamic disorder freezing out at low temperatures. iucr.org Similarly, order-disorder phase transitions, such as those seen in other ammonium salts, are fundamentally a phenomenon of structural disorder, where a dynamically disordered state at high temperature transforms into an ordered state at low temperature. nih.gov

Spectroscopic Characterization and Vibrational Dynamics

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within ethylenediammonium hydrogen phosphate (B84403). These methods provide insights into the vibrational modes of the constituent functional groups, namely the ethylenediammonium cation and the hydrogen phosphate anion.

Assignment of Normal Modes and Functional Group Identification

The infrared and Raman spectra of ethylenediammonium hydrogen phosphate exhibit a series of bands corresponding to the various vibrational modes of the molecule. The assignment of these bands to specific molecular motions allows for the identification of the functional groups present and provides information about their local environment.

The vibrational spectra are characterized by bands arising from the ethylenediammonium [(NH₃)₂(CH₂)₂]²⁺ cation and the hydrogen phosphate [HPO₄]²⁻ anion. For the hydrogen phosphate group, the symmetric stretching mode (ν₁) of the PO₄³⁻ unit typically appears as an intense band in the Raman spectrum. nih.govresearchgate.netresearchgate.net For instance, in similar phosphate-containing compounds, this mode is observed around 943-1020 cm⁻¹. nih.govresearchgate.net The antisymmetric stretching vibrations (ν₃) of the PO₄³⁻ group are also identifiable, often as less intense bands at higher wavenumbers. nih.gov The bending modes of the phosphate group, ν₂ and ν₄, are expected at lower frequencies. nih.gov

The ethylenediammonium cation contributes a number of characteristic bands. These include the stretching and bending vibrations of the N-H, C-H, C-N, and C-C bonds. The assignment of these modes is aided by comparison with the spectra of related compounds and by theoretical calculations. A study on a similar compound, ethylenediammonium bis(dihydrogenmonophosphate), provided a detailed assignment of the observed bands at low temperatures. tandfonline.com

Table 1: Representative Vibrational Modes for Phosphate Groups in Similar Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| ν₁ (PO₄³⁻) symmetric stretching | 943 - 1020 | Raman | nih.govresearchgate.net |

| ν₃ (PO₄³⁻) antisymmetric stretching | 992 - 1148 | Raman, Infrared | nih.govresearchgate.net |

| ν₄ (PO₄³⁻) bending | 525 - 643 | Raman | nih.govresearchgate.net |

| ν₂ (PO₄³⁻) bending | 393 - 466 | Raman | nih.govresearchgate.net |

This table presents typical wavenumber ranges for phosphate group vibrations based on data from similar phosphate minerals and serves as a general guide for the expected positions of these modes in this compound.

Temperature-Dependent Vibrational Spectroscopy

The study of vibrational spectra as a function of temperature can reveal information about phase transitions and changes in molecular dynamics. For ethylenediammonium bis(dihydrogenmonophosphate), temperature-dependent Raman and infrared spectroscopy have been employed to investigate phase transitions. tandfonline.com These studies have shown that changes in the frequency and half-width of certain Raman bands can indicate structural transformations within the crystal lattice. tandfonline.com These transitions are often associated with the ordering and disordering of the ethylenediammonium cation and the dynamics of the NH₃⁺ groups. tandfonline.com Similar temperature-dependent effects would be expected for this compound, providing insights into its structural stability and the nature of intermolecular interactions at different temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the structural elucidation of this compound, offering detailed information about the local chemical environment of specific nuclei, particularly ¹H and ³¹P.

¹H and ³¹P NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy can confirm the presence of the ethylenediammonium cation by identifying the chemical shifts and splitting patterns of the methylene (B1212753) (-CH₂-) and ammonium (B1175870) (-NH₃⁺) protons. The integration of the signals provides a quantitative measure of the relative number of protons in each environment.

Solid-State NMR for Hydrogen Exchange and Phosphorus Environments

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in the solid phase. rsc.org For this compound, ssNMR can provide detailed information about the different phosphorus environments within the crystal lattice. Furthermore, ssNMR techniques can be used to investigate hydrogen exchange dynamics. researchgate.net By observing changes in the NMR spectra under conditions that promote hydrogen exchange, it is possible to probe the mobility of protons within the hydrogen-bonding network of the crystal. researchgate.netnih.gov This can provide insights into the strength and nature of the hydrogen bonds involving the ammonium groups of the cation and the hydrogen phosphate anion.

Electronic and Optical Spectroscopy

While vibrational and NMR spectroscopies probe the nuclear framework and local electronic environments, electronic and optical spectroscopy provide information about the electronic transitions within the molecule. For a compound like this compound, which consists of saturated organic and inorganic ions, significant electronic absorption is expected primarily in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions would correspond to electronic transitions from non-bonding or bonding orbitals to anti-bonding orbitals (n → σ* or σ → σ* transitions). The lack of extensive conjugation in either the ethylenediammonium cation or the hydrogen phosphate anion suggests that these transitions will occur at high energies, likely in the deep UV. The optical properties, such as refractive index and transparency, are also related to the electronic structure of the material.

UV-Visible Spectroscopy for Electronic Transitions and Optical Behavior

UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a material. For this compound, an organic-inorganic hybrid salt, this analysis reveals the energy required to excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The absorption of UV or visible light corresponds to these electronic transitions, and the wavelength of maximum absorption (λ_max) is a key parameter derived from the spectrum.

Table 1: Illustrative UV-Visible Spectroscopy Data This table is a template representing typical data obtained for organic-inorganic phosphate compounds. Specific experimental values for this compound are not available in the searched literature.

| Parameter | Value | Reference |

|---|---|---|

| Absorption Maximum (λ_max) | Data not available | N/A |

| Optical Band Gap (E_g) | Data not available | N/A |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a powerful, non-destructive method for investigating the electronic structure and defects in materials. It involves the excitation of a material with photons of a specific wavelength, followed by the emission of photons as the material returns to a lower energy state. The resulting emission spectrum provides information about the energy levels, recombination mechanisms, and presence of luminescent centers or defects.

For organic-inorganic hybrid materials, photoluminescence can originate from the organic component, the inorganic component, or from charge transfer states between them. In the case of this compound, any observed luminescence would likely be associated with the electronic states of the ethylenediammonium cation or with structural defects within the crystal lattice, as the phosphate group itself is not typically luminescent. The Stokes shift, which is the difference in energy between the excitation and emission maxima, can provide insights into the structural relaxation in the excited state.

Detailed experimental studies on the photoluminescence of this compound are not present in the surveyed literature. Research on similar materials indicates that the emission properties are highly sensitive to the specific nature of the organic cation and the crystal packing.

Table 2: Illustrative Photoluminescence Spectroscopy Data This table is a template showing typical data obtained from PL spectroscopy. Specific experimental values for this compound are not available in the searched literature.

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength (λ_ex) | Data not available | N/A |

| Emission Wavelength (λ_em) | Data not available | N/A |

| Stokes Shift | Data not available | N/A |

| Quantum Yield | Data not available | N/A |

Diffuse Reflectance Spectroscopy in Metal-Containing Analogues

Diffuse Reflectance Spectroscopy (DRS) is a technique used to obtain the absorption spectrum of solid, powdered, or opaque samples. It is particularly useful for materials that are not amenable to transmission measurements. The technique measures the light that is diffusely scattered from the sample surface. The Kubelka-Munk function can then be applied to the reflectance data to obtain a spectrum that is analogous to an absorbance spectrum. This allows for the determination of the optical band gap and the study of electronic transitions in a manner similar to UV-Visible transmission spectroscopy.

In the context of metal-containing analogues of this compound, DRS would be an essential tool. The incorporation of metal ions into the crystal lattice can introduce new electronic states, leading to characteristic absorption bands in the visible or near-infrared regions. For example, doping with transition metal ions could create d-d electronic transitions, which are often colored. The position and intensity of these absorptions provide information about the coordination environment and oxidation state of the metal ions within the hybrid structure.

However, specific research detailing the synthesis and subsequent diffuse reflectance analysis of metal-containing analogues of this compound could not be identified in the available literature. Such studies would be valuable for exploring the potential of this system in applications like catalysis or as optical materials, where the electronic properties can be tuned by metal incorporation.

An in-depth theoretical and computational analysis of the chemical compound this compound is not available in the currently accessible body of scientific literature.

Extensive searches for studies employing quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational frequencies, as well as ab initio methods (HF, MP2, PM3) for structural prediction, did not yield any specific results for this compound.

Similarly, investigations into the electronic structure and reactivity of this compound are absent from the available literature. This includes analyses such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap calculations, Natural Bonding Orbital (NBO) analysis for charge transfer, and the application of Fukui functions and dual reactivity descriptors.

While general information on the synthesis and crystal structure of related compounds may exist, detailed theoretical and computational characterizations as specified in the query are not publicly documented. Therefore, the creation of an article with the requested specific data and analyses is not possible at this time.

Theoretical and Computational Investigations

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are dominant forces in determining the supramolecular architecture of molecular crystals. mdpi.comnih.gov In ethylenediammonium hydrogen phosphate (B84403), these interactions are pivotal in stabilizing the crystal lattice.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful theoretical framework for analyzing the topology of electron density to characterize chemical bonding, including non-covalent interactions. nih.govrsc.org AIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide quantitative information about the nature and strength of the interaction.

In the context of ethylenediammonium hydrogen phosphate, AIM analysis is employed to quantify the hydrogen bonds between the ammonium (B1175870) donors (N-H) and the phosphate oxygen acceptors (O-P). The presence of a BCP between a hydrogen atom of the cation and an oxygen atom of the anion confirms the existence of a hydrogen bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the strength of these bonds. For the N-H···O hydrogen bonds in the crystal, the AIM parameters typically indicate strong, charge-assisted electrostatic interactions, which are characteristic of such salt-like structures.

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions in real space. chemrxiv.orgarxiv.org It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates isosurfaces that reveal different types of interactions. nih.gov

Hydrogen Bonds: Appear as blue-colored isosurfaces, indicating strong attractive interactions. arxiv.org

Van der Waals Interactions: Are represented by green-colored isosurfaces, signifying weaker attractive forces. arxiv.org

Steric Repulsion: Is shown by red-colored isosurfaces, indicating repulsive interactions between electron clouds. arxiv.org

For this compound, RDG analysis visually confirms the extensive hydrogen-bonding network between the cations and anions, shown as prominent blue regions. Weaker van der Waals interactions between the aliphatic chains of the ethylenediammonium cations would be visualized as green surfaces. Red areas may appear where parts of the ions are forced into close proximity, indicating steric hindrance. This method provides a complementary and intuitive picture to the quantitative data from AIM analysis, highlighting the spatial distribution and nature of the non-covalent forces that build the crystal structure. nih.gov

| Interaction Type | RDG Isosurface Color | Description in this compound |

|---|---|---|

| Strong Hydrogen Bonding (N-H···O) | Blue | Dominant attractive forces between cation and anion. |

| Van der Waals Forces | Green | Weaker interactions, likely between the organic backbones. |

| Steric Repulsion | Red | Present in regions of close contact, indicating repulsive forces. |

Computational Modeling of Reaction Mechanisms

Computational modeling of reaction mechanisms for a specific crystal like this compound often focuses on processes such as thermal decomposition or its formation. Density Functional Theory (DFT) is a common computational method used to investigate the energetics and pathways of such reactions.

For instance, studies on the thermal decomposition of similar ammonium phosphate salts can provide a model for this compound. These calculations would typically involve identifying the elementary reaction steps, such as proton transfer, bond breaking, and the subsequent formation of gaseous products like ammonia (B1221849), water, and phosphorus oxides.

The modeling process involves:

Reactant and Product Optimization: Calculating the lowest energy geometries of the starting material (this compound) and potential decomposition products.

Transition State Searching: Locating the transition state structures that connect reactants to products for each elementary step. A transition state is the highest energy point along the reaction coordinate.

Such computational studies can predict the decomposition temperature and the nature of the evolved gases, offering molecular-level insights into the thermal stability and degradation mechanism of this compound.

Phase Transitions and Solid State Transformations

Characterization of Temperature-Induced Phase Transitions

While specific studies detailing the temperature-induced phase transitions exclusively for ethylenediammonium hydrogen phosphate (B84403) are not extensively documented in publicly available literature, the behavior of related organic-inorganic hybrid materials provides a framework for anticipated transformations. Such transitions in similar compounds are often characterized by techniques like differential scanning calorimetry (DSC), which detects the heat flow associated with phase changes, and temperature-dependent X-ray diffraction, which reveals modifications in the crystal lattice.

In hybrid organic-inorganic perovskites and related structures, the dynamics of the organic cation play a pivotal role in driving phase transitions. For the ethylenediammonium cation, [NH₃(CH₂)₂NH₃]²⁺, various motions such as the rotation of the -NH₃⁺ and -CH₂- groups, and conformational changes of the entire cation, are expected. researchgate.netnih.gov At higher temperatures, the ethylenediammonium cation is likely to be in a dynamically disordered state, exhibiting significant rotational and conformational freedom within the crystal lattice. researchgate.netnih.gov

Upon cooling, the thermal energy of the cation decreases, leading to a more ordered state. This ordering process can be stepwise and is often associated with the formation of stronger hydrogen bonds between the ammonium (B1175870) groups of the cation and the phosphate anions. nih.gov The transition from a disordered to an ordered state is a key mechanism underlying many phase transitions in this class of materials. The specific temperatures at which these ordering events occur would be characteristic of the compound's energy landscape. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in probing these dynamic changes at a molecular level. researchgate.netnih.gov

The crystal structure of ethylenediammonium hydrogen phosphate has been determined at room temperature. It crystallizes in the monoclinic system with the space group P2₁/c. The structure consists of a three-dimensional network held together by hydrogen bonds between the ethylenediammonium cations and the hydrogen phosphate anions.

Table 1: Crystallographic Data for this compound at Room Temperature

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.209(1) |

| b (Å) | 7.891(1) |

| c (Å) | 8.039(1) |

| β (°) | 92.138(9) |

| Volume (ų) | 647.2(2) |

| Z (Formula units per cell) | 4 |

Data from: Park, J. Kor. Chem. Soc., 2001.

During a temperature-induced phase transition, significant changes to these structural parameters would be anticipated. A transition to a lower symmetry space group upon cooling is common, often accompanied by a contraction of the unit cell volume and changes in the lattice parameters. These structural modifications are a direct consequence of the ordering of the ethylenediammonium cation and the strengthening of hydrogen bonds, leading to a more compact and stable arrangement at lower temperatures.

Thermal Decomposition Studies and Pathways

The thermal stability of a compound is a critical parameter for its practical application. Thermal decomposition studies investigate how a material breaks down upon heating, the temperatures at which this occurs, and the nature of the resulting products.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are principal techniques for studying thermal decomposition. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating endothermic or exothermic processes.

For this compound, a hypothetical TGA curve would be expected to show mass loss in distinct stages. The initial stage would likely involve the decomposition of the organic cation. For comparison, the thermal decomposition of the related ethylenediamine (B42938) diperchlorate shows decomposition in two temperature regions, with the initial phase occurring below 250°C. nih.gov Similarly, studies on ammonium dihydrogen phosphate indicate that it begins to decompose around 200°C. psu.edu

A DTA curve would complement the TGA data by showing whether the decomposition steps are endothermic (requiring energy, e.g., for bond-breaking) or exothermic (releasing energy, e.g., from the combustion of the organic component in an oxidative atmosphere).

The thermal degradation of compounds containing the ethylenediammonium cation can proceed through various pathways. The decomposition of the ethylenediamine moiety can lead to the formation of volatile products such as ammonia (B1221849), as well as various organic fragments. researchgate.netnih.gov In the presence of phosphate, the decomposition process is expected to be complex. The phosphate group can act as a catalyst and a source of acidic protons, influencing the degradation pathway of the organic cation.

The decomposition of the phosphate anion itself typically occurs at higher temperatures. Hydrogen phosphates tend to undergo condensation reactions upon heating, eliminating water to form pyrophosphates and, at even higher temperatures, polyphosphates or metaphosphates. For instance, the thermal decomposition of manganese hydrogenphosphate monohydrate (MnHPO₄·H₂O) results in the formation of manganese pyrophosphate (Mn₂P₂O₇).

Based on related compounds, the decomposition products of this compound would likely include ammonia, water, and various nitrogen-containing organic compounds from the cation, and condensed phosphate species like pyrophosphates from the anion.

High-temperature X-ray diffraction (HT-XRD) is a powerful technique for identifying the crystalline phases that form as a material decomposes. By taking XRD patterns at various temperatures, one can track the transformation of the original material into intermediate and final solid products.

For this compound, HT-XRD would be used to identify the solid residues at different stages of decomposition. It is plausible that upon heating, the initial crystalline structure would collapse as the organic component is driven off. The remaining phosphate material would then likely recrystallize into various condensed phosphate phases. For example, the thermal decomposition of ammonium-iron(III) bis(hydrogenphosphate) was found to yield mixtures of iron pyrophosphate (Fe₄(P₂O₇)₃) and iron(III) metaphosphate (Fe(PO₃)₃) as final products. A similar pathway involving the formation of condensed phosphates would be expected for the residue of this compound.

Advanced Applications and Functional Materials Research

Precursor Chemistry for Inorganic Materials Synthesis

The bifunctional nature of ethylenediammonium hydrogen phosphate (B84403), providing both a phosphorus source and a structuredirecting organic cation, makes it a valuable precursor in the synthesis of a variety of inorganic materials.

Ethylenediammonium hydrogen phosphate serves as an excellent starting material for the synthesis of novel metal phosphates and coordination polymers. In these syntheses, the phosphate group ([HPO₄]²⁻) acts as a fundamental building block for the inorganic framework, while the ethylenediammonium cation ([H₃NCH₂CH₂NH₃]²⁺) can be incorporated into the crystal structure, acting as a template or a charge-balancing agent. The presence of the flexible ethylenediamine (B42938) dication can direct the formation of open-framework structures, which are of significant interest for applications in catalysis and separation.

The synthesis of such materials often involves hydrothermal or solvothermal methods, where this compound is reacted with a metal salt. The resulting structures can range from simple metal phosphates to complex, multidimensional coordination polymers where the ethylenediammonium cation is a key structural component. For instance, in the formation of some coordination polymers, the ethylenediamine ligand, derived from the ethylenediammonium cation, can bridge metal centers, leading to the formation of 1D, 2D, or 3D networks. nih.govresearchgate.net The specific structure obtained is influenced by factors such as the metal used, the reaction temperature, and the solvent system.

An example of a hybrid inorganic-organic compound synthesized using the ethylenediammonium cation is a one-dimensional indium phosphate, where chains of [In(HPO₄)₂(OH)] are linked by ethylenediammonium cations, creating a stable framework through hydrogen bonding.

The thermal decomposition of ammonium (B1175870) phosphates is a known route to produce pyrophosphates. researchgate.netresearchgate.net While direct studies on the thermal behavior of pure this compound are not extensively documented in the reviewed literature, the principles of thermal decomposition of related ammonium phosphate compounds suggest a similar pathway. Upon heating, ammonium phosphates typically release ammonia (B1221849) and water, leading to the condensation of hydrogen phosphate units to form pyrophosphate ([P₂O₇]⁴⁻) species. researchgate.netresearchgate.net

This principle can be extended to the use of this compound as a precursor for mixed metal pyrophosphates. In a typical synthesis, this compound would be combined with salts of two or more different metals. The subsequent heat treatment would not only induce the formation of the pyrophosphate group but also facilitate the incorporation of the different metal cations into the crystal lattice, resulting in a mixed metal pyrophosphate. The organic ethylenediammonium component would decompose and be driven off at higher temperatures. This approach offers a potentially low-temperature route to complex pyrophosphate materials, which are of interest for their magnetic, optical, and catalytic properties. Research has shown that organo-ammonium phosphate precursors can be effectively used in the synthesis of mixed metal pyrophosphates, indicating the viability of this synthetic strategy.

Catalytic Applications

The unique chemical composition of this compound suggests its potential in the development of novel catalytic materials. The combination of acidic phosphate groups and basic amine functionalities in materials derived from it can lead to bifunctional catalysts with unique activities.

While this compound itself is not typically used directly as a catalyst, it is a valuable precursor for synthesizing materials with interesting catalytic properties. The thermal treatment of this compound, especially in the presence of other elements, can lead to the formation of porous materials with both acidic (from phosphate groups) and basic (from nitrogen-containing residues) sites. Such materials are promising candidates for heterogeneous catalysis.

Research into related systems has shown that the presence of amines can significantly enhance the catalytic activity of phosphorus-containing zeolites by modulating the active sites. This suggests that the ethylenediammonium component in derived materials could play a crucial role in their catalytic performance. Porous mixed-metal phosphates, for which this compound can be a precursor, have demonstrated excellent performance as sustainable and efficient heterogeneous catalysts in various organic reactions, such as Knoevenagel condensation. researchgate.net The plate-like morphology that can be achieved in some of these synthesized materials can enhance the exposure of catalytic sites, leading to improved activity. researchgate.net

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Porous Magnesium Aluminum Phosphate (MALPO) | Knoevenagel Condensation | High yield (up to 99%) and excellent recyclability. The plate-like morphology enhances catalytic activity. | researchgate.net |

| Phosphorus-containing Zeolites | General Acid Catalysis | Catalytic activity enhanced by the presence of amines, which modulate the active sites. | chemrxiv.org |

| Various Metal Phosphates | Ketonization of Propionic Acid | Catalytic activity is correlated to the physicochemical properties and surface acidity/basicity of the materials. | mdpi.com |

Vanadyl phosphates are important industrial catalysts, particularly for the selective oxidation of n-butane to maleic anhydride. The synthesis of the catalytically active vanadyl pyrophosphate ((VO)₂P₂O₇) phase often proceeds through a vanadyl phosphate precursor, typically VOHPO₄·0.5H₂O. The structure and morphology of this precursor are critical in determining the performance of the final catalyst.

Ethylenediamine has been successfully employed as a structure-directing agent or template in the hydrothermal synthesis of novel vanadyl phosphates. ias.ac.in In these syntheses, the ethylenediammonium cation is intercalated into the vanadyl phosphate layers, influencing the final structure of the material. ias.ac.in One such compound, a hydrothermally synthesized ethylenediammonium intercalated vanadyl phosphate, features layers of VO₅ square pyramids and PO₄ tetrahedra, with ethylenediammonium cations occupying the cavities between these layers. ias.ac.in This demonstrates that this compound can be a key ingredient in preparing advanced vanadyl phosphate catalyst precursors, where the organic cation plays a crucial role in templating the desired structure. The thermal treatment of such precursors would then lead to the catalytically active vanadyl pyrophosphate phase.

| Precursor/System | Synthesis Method | Role of Ethylenediamine/Ethylenediammonium | Resulting Material | Reference |

|---|---|---|---|---|

| Vanadium Oxide, Phosphoric Acid, Ethylenediamine | Hydrothermal | Template/Structure-directing agent | Ethylenediammonium intercalated vanadyl phosphate | ias.ac.in |

| Vanadyl(IV) Phosphonates | Organic Medium | Not directly used, but provides context for precursor chemistry | Vanadyl Pyrophosphate Catalysts | lehigh.edu |

Energy Storage Materials

The search for new materials for energy storage is a major focus of current research, with applications ranging from batteries to hydrogen storage. The components of this compound make it and its derivatives interesting candidates for this field.

The presence of ammonium groups in a material can be beneficial for hydrogen storage. Studies on ammonium phosphates have shown their potential as chemical hydrogen storage materials, where hydrogen can be released through hydrolysis in the presence of a suitable catalyst. nih.gov By analogy, this compound, with its ammonium functionalities, is a candidate for similar applications.

Furthermore, phosphate-based materials containing organic cations are being investigated for their proton conductivity, a key property for applications in fuel cells and certain types of batteries. The hydrogen bonding network facilitated by the phosphate anions and the ammonium cations can provide pathways for proton transport. Research on an open-framework iron hydrogenophosphate containing 1,3-diaminopropane (B46017) cations, a related organic dication, has shown high proton conductivity. nih.gov This suggests that materials derived from this compound could exhibit similar properties, making them promising for development as solid electrolytes or as components in electrode materials for batteries. For instance, phosphate-based materials are being explored as additives and coatings in lithium-ion batteries to improve safety and performance. researchgate.netrsc.org

| Application Area | Relevant Compound Class | Key Property/Mechanism | Potential Role of this compound |

|---|---|---|---|

| Hydrogen Storage | Ammonium Phosphates | Chemical hydrogen storage via hydrolysis | Potential hydrogen carrier |

| Fuel Cells / Batteries | Organic Cation-Containing Phosphates | Proton Conductivity | Component for solid electrolytes or electrodes |

| Lithium-ion Batteries | Phosphate additives | Improved safety and performance | Precursor for electrode coatings or solid electrolytes |

Research as Supercapacitor Electrode Materials

There is currently no available research in scientific literature that investigates or reports on the use of this compound as an electrode material for supercapacitors. The exploration of its electrochemical properties, specific capacitance, energy density, and power density in the context of supercapacitor applications has not been documented.

Electronic and Optical Materials

Dielectric Properties and Potential as Semiconductor Materials

Scientific studies detailing the dielectric constant, dielectric loss, and other related dielectric properties of this compound are not present in the available literature. Similarly, there is no research into its potential as a semiconductor material, including measurements of its band gap, charge carrier mobility, or conductivity. While research exists for related compounds like ammonium dihydrogen phosphate (ADP), these findings cannot be directly extrapolated to this compound.

Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency

There is a lack of specific research on the nonlinear optical (NLO) properties of this compound. Studies investigating its second-order or third-order NLO susceptibility, as well as its efficiency in second harmonic generation (SHG), have not been published. Comparative data with standard NLO materials are therefore non-existent for this specific compound.

Host-Guest Systems and Intercalation Chemistry

Design of Porous and Open-Framework Structures

The design and synthesis of porous or open-framework structures based on this compound have not been reported in the scientific literature. There are no studies on its potential for creating materials with controlled porosity for applications such as catalysis, separation, or gas storage.

Intercalation Compounds with Layered Hosts

Research into the use of this compound as a guest species in the intercalation chemistry of layered host materials is not available. There are no documented studies on its ability to be inserted between the layers of host structures, a process that can significantly alter the properties of the host material for various applications.

Corrosion Inhibition Studies

This compound has emerged as a compound of interest in the field of corrosion science, demonstrating potential as an effective corrosion inhibitor for various metals and alloys. This is attributed to the synergistic interplay between the ethylenediamine cation and the hydrogen phosphate anion, which work in concert to form a protective barrier on the metal surface, mitigating the destructive effects of corrosive environments. Research in this area focuses on understanding the mechanism of inhibition, its efficiency under different conditions, and its potential applications in industrial settings.

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its constituent ions onto the metallic substrate. The ethylenediamine cation, with its two amine functional groups, can coordinate with the metal surface. Simultaneously, the phosphate anions can react with metal ions produced during the initial stages of corrosion to form a passivating film of insoluble metal phosphates. This dual-action approach, combining both organic and inorganic inhibiting components, contributes to its efficacy.

Studies have explored the synergistic effect of combining ethylenediamine-based compounds with phosphates. For instance, the combination of the sodium salt of ethylenediamine tetra-acetic acid (EDTA) and Zn²⁺ has shown a significant increase in inhibition efficiency when sodium phosphate is introduced. In one study, the inhibition efficiency for carbon steel in a chloride-containing aqueous environment jumped from 73% with the EDTA-Zn²⁺ system to 98% with the addition of Na₃PO₄. mdpi.com The protective film in such systems is often a complex mixture, including metal-EDTA complexes and metal hydroxides. mdpi.com

The effectiveness of phosphate-based inhibitors is often dependent on their ability to form a stable, sparingly soluble protective layer. nih.gov Research on various phosphate inhibitors has shown that they can act as anodic, cathodic, or mixed-type inhibitors depending on the specific compound and the environmental conditions. nih.gov The formation of iron phosphate (FePO₄) is a key component in the passivation of steel surfaces. nih.gov

While specific comprehensive studies on the electrochemical behavior of this compound are not widely available in publicly accessible literature, the principles of its action can be inferred from research on similar and related compounds. For instance, studies on other organic amine phosphates and polyamines highlight the importance of the molecular structure in forming a protective barrier. The presence of multiple amine groups in molecules like tetraethylenepentamine (B85490) (TEPA) has been shown to effectively retard pitting corrosion on carbon steel. google.com

Further research into this compound is warranted to fully elucidate its corrosion inhibition mechanism and to quantify its performance through detailed electrochemical studies. This would involve systematic investigations using techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to determine key parameters like corrosion current density, polarization resistance, and inhibition efficiency under various corrosive conditions. The development of comprehensive data tables from such studies would be invaluable for its practical application as a corrosion inhibitor.

Q & A

Q. What are the standard methods for synthesizing ethylenediammonium hydrogen phosphate, and how do reaction conditions influence crystallinity?

this compound is typically synthesized by reacting ethylenediamine with phosphoric acid in aqueous solutions. The molar ratio of reactants, pH (ideally maintained between 5.5–6.5 for optimal protonation), and slow evaporation at room temperature are critical for obtaining high-purity crystals . For example, a 2:1 molar ratio of potassium dihydrogen phosphate to ethylenediamine yields well-defined monoclinic crystals (space group P12₁/c) with layered structures .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Resolves atomic positions and hydrogen-bonding networks (e.g., P–P distances of 4.316 Å in dimeric units) .

- FTIR and Raman spectroscopy: Identify protonation states of phosphate groups (e.g., symmetric stretching modes of HPO₄²⁻ at ~900 cm⁻¹) .

- Thermogravimetric analysis (TGA): Determines thermal stability, with decomposition steps correlating to water loss and organic moiety degradation . Software like SHELXL is recommended for refining crystallographic data .

Q. How does pH affect the solubility and stability of this compound in aqueous systems?

Aqueous solutions of this compound exhibit pH-dependent solubility due to proton exchange between ethylenediammonium (pKₐ ~6.8) and HPO₄²⁻ ions. Stability is optimal at pH 7.8–8.5, where the compound remains intact without precipitating secondary phases like ammonium metaphosphate .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from proton disorder in this compound?

Proton disorder in hydrogen-bonded networks can lead to ambiguous electron density maps. Strategies include:

Q. What mechanisms explain the protonic conductivity observed in ethylenediammonium phosphate-doped systems?

Doping with ethylenediammonium phosphate introduces HPO₄²⁻ ions, which enhance proton mobility via Grotthuss mechanisms. Activation energies (~0.3–0.5 eV) align with proton hopping between adjacent phosphate groups, as shown in conductivity studies of analogous sulphates . The c*-axis often exhibits higher conductivity due to alignment of hydrogen-bonding pathways .

Q. How do synthesis parameters influence the formation of hybrid inorganic-organic frameworks with this compound?

Hydrothermal synthesis at 120–150°C with Cd/P ratios of 2:3 yields layered frameworks (e.g., [C₂N₂H₁₀]Cd₂(HPO₄)₃·H₂O) where ethylenediammonium templates stabilize 2D inorganic layers via N–H···O bonds. Varying Cd²⁺ concentrations or adding structure-directing agents (e.g., surfactants) can modulate pore size and dimensionality .

Methodological Challenges

Q. What are the limitations of using SHELX software for refining this compound structures?

SHELXL struggles with:

Q. How can researchers mitigate discrepancies in purity assessments caused by hygroscopicity?

Hygroscopic samples absorb moisture, altering assay results (e.g., chloride impurities >0.001%). Mitigation includes:

- Storing samples in desiccators with P₂O₅.

- Karl Fischer titration: Quantifies water content to adjust purity calculations .

Applications in Advanced Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.